

Spectroscopic Data Analysis of Boc-D-Thr(Bzl)-OH: A Technical Guide

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Compound of Interest

Compound Name: Boc-D-Thr(Bzl)-OH

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This technical guide provides a comprehensive overview of the spectroscopic data for N- α -tert-Butoxycarbonyl-O-benzyl-D-threonine (**Boc-D-Thr(Bzl)-OH**), a critical building block in peptide synthesis. The following sections detail its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), including data summaries and experimental protocols.

Spectroscopic Data Summary

The empirical formula for **Boc-D-Thr(Bzl)-OH** is $C_{16}H_{23}NO_5$, with a molecular weight of 309.36 g/mol [\[1\]](#) The spectroscopic data presented below is consistent with this structure. Note that the NMR spectra for D- and L-enantiomers are identical. The data for the L-enantiomer, Boc-L-Thr(Bzl)-OH, is presented here.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules.

Table 1: 1H NMR Spectroscopic Data for Boc-L-Thr(Bzl)-OH [\[2\]](#)

Chemical Shift (δ) ppm	Multiplicity	Assignment
~10.6	Broad Singlet	Carboxylic Acid Proton (-COOH)
7.29 - 7.26	Multiplet	Aromatic Protons (C ₆ H ₅ -)
5.34	Doublet	Amide Proton (-NH-)
4.56	Doublet	Benzyl Methylene Proton (-O-CH ₂ -Ph)
4.42	Doublet	Benzyl Methylene Proton (-O-CH ₂ -Ph)
4.37	Doublet	α -Proton (-CH(NHBoc)-)
4.18	Multiplet	β -Proton (-CH(OBzl)-)
1.46	Singlet	tert-Butyl Protons (-C(CH ₃) ₃)
1.26	Doublet	γ -Methyl Protons (-CH(OBzl)CH ₃)

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: Estimated ¹³C NMR Spectroscopic Data for **Boc-D-Thr(Bzl)-OH**

Chemical Shift (δ) ppm	Assignment
~174	Carboxylic Acid Carbon (-COOH)
~156	Boc Carbonyl Carbon (-C=O)
~138	Aromatic Quaternary Carbon (C-O)
~128.5	Aromatic methine carbons (-CH=)
~127.8	Aromatic methine carbons (-CH=)
~80	Boc Quaternary Carbon (-C(CH ₃) ₃)
~75	β -Carbon (-CH(OBzl)-)
~72	Benzyl Methylene Carbon (-O-CH ₂ -Ph)
~60	α -Carbon (-CH(NHBoc)-)
~28.3	tert-Butyl Carbons (-C(CH ₃) ₃)
~18	γ -Methyl Carbon (-CH(OBzl)CH ₃)

Note: This is an estimated peak list based on the compound's structure and typical chemical shift values for similar functional groups. Specific experimental data was not available in the searched literature.

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups based on their vibrational frequencies. While a specific spectrum with peak values was not available, the identity of the compound is often confirmed by this method.

Table 3: Expected Characteristic IR Absorption Bands for **Boc-D-Thr(Bzl)-OH**

Wavenumber (cm ⁻¹)	Functional Group Vibration
3300 - 2500	O-H Stretch (Carboxylic Acid, very broad)
~3350	N-H Stretch (Amide)
3100 - 3000	C-H Stretch (Aromatic)
2980 - 2850	C-H Stretch (Aliphatic)
~1740	C=O Stretch (Carboxylic Acid)
~1690	C=O Stretch (Boc-carbamate)
1600, 1495, 1450	C=C Stretch (Aromatic Ring)
~1520	N-H Bend (Amide II)
1250, 1160	C-O Stretch (Carbamate, Carboxylic Acid, Ether)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight.

Table 4: Mass Spectrometry Data for Boc-L-Thr(Bzl)-OH[2]

m/z	Relative Intensity (%)	Assignment
309	-	$[M]^+$ (Molecular Ion)
253	-	$[M - C_4H_8]^+$ (Loss of isobutylene)
209	5.6	$[M - Boc]^+$
148	19.2	$[M - Boc - COOH - CH_3]^+$
135	10.1	
91	100.0	$[C_7H_7]^+$ (Tropylium ion)
57	44.1	$[C_4H_9]^+$ (tert-Butyl cation)

Method: Electron Ionization (EI), 75 eV

Experimental Protocols

The following are detailed methodologies representative of the experiments used to obtain the spectroscopic data.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **Boc-D-Thr(Bzl)-OH** in 0.5-0.7 mL of deuterated chloroform (CDCl_3). Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Tune and shim the instrument to the sample.
 - Acquire the spectrum with a standard pulse sequence (e.g., zg30).
 - Typically, 16 to 64 scans are acquired to achieve a good signal-to-noise ratio.
 - Set the spectral width to cover the range of approximately -1 to 12 ppm.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
 - A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ^{13}C .
 - Set the spectral width to cover the range of approximately 0 to 200 ppm.
- Data Processing:
 - Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

- Calibrate the chemical shift scale using the residual solvent peak (CDCl_3 : $\delta = 7.26$ ppm for ^1H NMR; $\delta = 77.16$ ppm for ^{13}C NMR) or an internal standard like tetramethylsilane (TMS).
- Integrate the signals in the ^1H NMR spectrum.

IR Spectroscopy Protocol

- Sample Preparation (KBr Pellet Method):
 - Thoroughly mix a small amount (~1-2 mg) of **Boc-D-Thr(Bzl)-OH** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder.
 - Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} .
- Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.

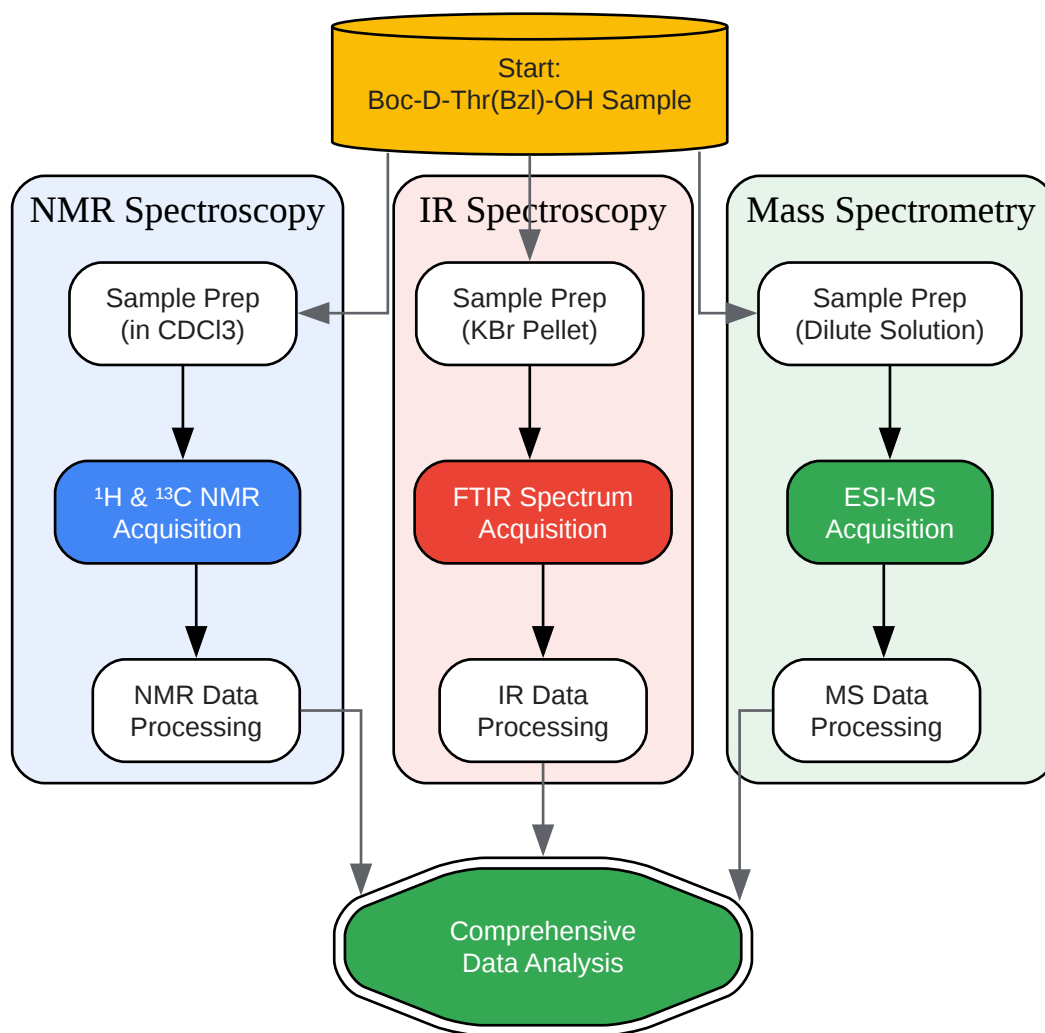
Mass Spectrometry Protocol (ESI-MS)

- Sample Preparation: Prepare a dilute solution of **Boc-D-Thr(Bzl)-OH** (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water. A small amount of formic acid may be added to promote ionization.
- Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a quadrupole or ion trap mass analyzer.
- Data Acquisition:

- Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
- Optimize source parameters (e.g., spray voltage, capillary temperature, gas flows) to maximize the signal of the ion of interest.
- Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500 amu).
- Data Processing: The instrument software processes the data to generate a mass spectrum showing the relative abundance of ions as a function of their m/z ratio. The protonated molecule $[\text{M}+\text{H}]^+$ (m/z 310.16) is typically the base peak in ESI positive mode.

Visualization of Experimental Workflow

The logical flow for the complete spectroscopic characterization of a chemical sample like **Boc-D-Thr(Bzl)-OH** is depicted below.



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Spectroscopic Characterization Workflow for **Boc-D-Thr(Bzl)-OH**.

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References

- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Boc-Thr(Bzl)-OH(15260-10-3) 1H NMR spectrum [chemicalbook.com]

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